

Crystal Structure Analysis of a Benzoxazolone Core: A Technical Guide

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Compound of Interest

Compound Name: 5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B1267409

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Disclaimer: Despite a comprehensive search, specific crystallographic data for **5-methyl-1,3-benzoxazol-2(3H)-one** was not publicly available. This guide instead provides a detailed crystal structure analysis of a closely related and structurally significant compound, methyl 1,3-benzoxazole-2-carboxylate. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the benzoxazolone scaffold.

Introduction

Benzoxazolone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their physicochemical properties, molecular interactions, and ultimately, their therapeutic potential. This technical guide offers an in-depth look at the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, providing key data and experimental protocols.

Crystallographic Data

The crystal structure of methyl 1,3-benzoxazole-2-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₉ H ₇ NO ₃
Formula Weight	177.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	
a	7.973(2) Å
b	5.795(2) Å
c	8.685(3) Å
α	90°
β	100.99(3)°
γ	90°
Volume	393.3(2) Å ³
Z	2
Data Collection & Refinement	
Radiation	Mo Kα ($\lambda = 0.71073$ Å)
Temperature	293(2) K
Reflections Collected	1732
Independent Reflections	894 [R(int) = 0.028]
Final R indices [I > 2σ(I)]	R ₁ = 0.041, wR ₂ = 0.108
R indices (all data)	R ₁ = 0.052, wR ₂ = 0.115

Molecular and Crystal Structure

The molecule of methyl 1,3-benzoxazole-2-carboxylate is nearly planar. In the crystal, molecules are linked by weak C—H···O hydrogen bonds and π—π stacking interactions,

forming a stable three-dimensional network.

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degree (°)
O1-C2	1.365(3)	C2-O1-C7a	106.2(2)
N3-C2	1.378(3)	C2-N3-C3a	110.1(2)
C2-O2	1.201(3)	O1-C2-N3	108.5(2)
C8-O1	1.442(3)	O1-C2-O2	124.9(2)
C8-O3	1.326(3)	N3-C2-O2	126.6(2)

Experimental Protocols

Synthesis of Methyl 1,3-benzoxazole-2-carboxylate

A solution of 2-aminophenol (1.09 g, 10 mmol) in dry tetrahydrofuran (THF, 30 mL) was cooled to 0 °C. To this, methyl chloroformate (0.95 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) were added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to yield the title compound as a white solid.

Crystal Growth

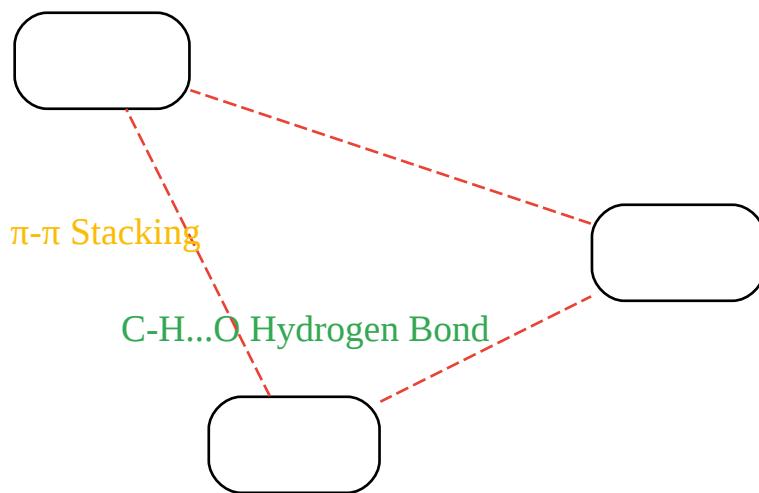
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of dichloromethane and hexane at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected using graphite-monochromated Mo K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Diagrams

Experimental Workflow



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